1,3,5-Trithiane-2,4,6-triethanol, alpha,alpha',alpha''-trimethyl-
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Overview
Description
1,3,5-Trithiane-2,4,6-triethanol, alpha,alpha’,alpha’‘-trimethyl- is a chemical compound with the molecular formula C12H24O3S3. This compound is a derivative of 1,3,5-trithiane, which is a cyclic trimer of thioformaldehyde. The structure of 1,3,5-trithiane-2,4,6-triethanol, alpha,alpha’,alpha’'-trimethyl- consists of a six-membered ring with alternating methylene bridges and thioether groups, with additional ethanol and methyl groups attached to the ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Trithiane-2,4,6-triethanol, alpha,alpha’,alpha’'-trimethyl- can be synthesized through the reaction of formaldehyde with hydrogen sulfide, followed by further functionalization with ethanol and methyl groups. The initial step involves the formation of 1,3,5-trithiane by treating formaldehyde with hydrogen sulfide under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in the laboratory. The process may include additional purification steps to ensure the desired purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Trithiane-2,4,6-triethanol, alpha,alpha’,alpha’'-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioether groups to thiols.
Substitution: The compound can undergo substitution reactions where the ethanol or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides and sulfones, while reduction can produce thiols .
Scientific Research Applications
1,3,5-Trithiane-2,4,6-triethanol, alpha,alpha’,alpha’'-trimethyl- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3,5-Trithiane-2,4,6-triethanol, alpha,alpha’,alpha’'-trimethyl- involves its interaction with molecular targets and pathways in biological systems. The compound can act as a source of formaldehyde, which can then participate in various biochemical reactions. Additionally, its sulfur-containing groups can interact with thiol groups in proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trithiane: The parent compound, which lacks the ethanol and methyl groups.
2,2,4,4,6,6-Hexamethyl-1,3,5-trithiane: A derivative with six methyl groups attached to the ring.
Uniqueness
1,3,5-Trithiane-2,4,6-triethanol, alpha,alpha’,alpha’'-trimethyl- is unique due to the presence of both ethanol and methyl groups, which confer distinct chemical and physical properties. These functional groups enhance its solubility and reactivity compared to its parent compound and other derivatives .
Properties
CAS No. |
82168-32-9 |
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Molecular Formula |
C12H24O3S3 |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
1-[4,6-bis(2-hydroxypropyl)-1,3,5-trithian-2-yl]propan-2-ol |
InChI |
InChI=1S/C12H24O3S3/c1-7(13)4-10-16-11(5-8(2)14)18-12(17-10)6-9(3)15/h7-15H,4-6H2,1-3H3 |
InChI Key |
DVDHIMUPRQMZKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1SC(SC(S1)CC(C)O)CC(C)O)O |
Origin of Product |
United States |
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